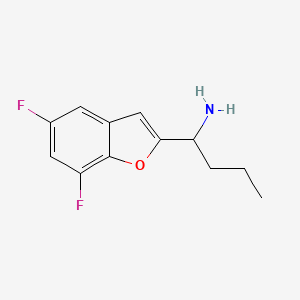
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine is a chemical compound with the molecular formula C12H13F2NO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. The presence of fluorine atoms in the benzofuran ring enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of phenols with arylglyoxals.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Butan-1-amine Side Chain: The final step involves the alkylation of the benzofuran core with a butan-1-amine derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to target proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or receptors, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1-(5,7-Difluorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
1-(6,7-Difluorobenzofuran-2-yl)butan-1-amine: Similar in structure but with different fluorine atom positions, leading to variations in biological activity.
1-(5-Chlorobenzofuran-2-yl)butan-1-amine: Contains chlorine instead of fluorine, which affects its chemical reactivity and biological properties.
1-(5,7-Dimethoxybenzofuran-2-yl)butan-1-amine: Methoxy groups instead of fluorine, resulting in different pharmacological profiles.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which enhances its stability and biological activity compared to other derivatives.
Eigenschaften
Molekularformel |
C12H13F2NO |
|---|---|
Molekulargewicht |
225.23 g/mol |
IUPAC-Name |
1-(5,7-difluoro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H13F2NO/c1-2-3-10(15)11-5-7-4-8(13)6-9(14)12(7)16-11/h4-6,10H,2-3,15H2,1H3 |
InChI-Schlüssel |
VKLUAPZPQNNGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC2=CC(=CC(=C2O1)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


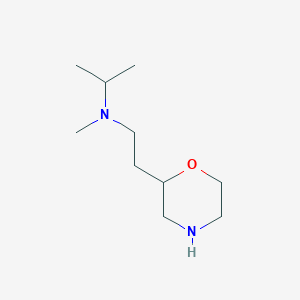
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
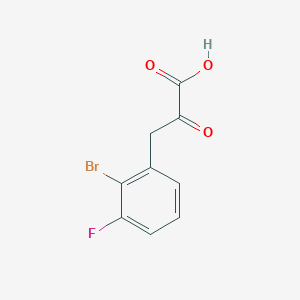



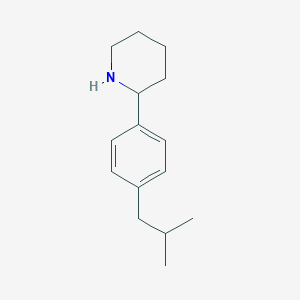

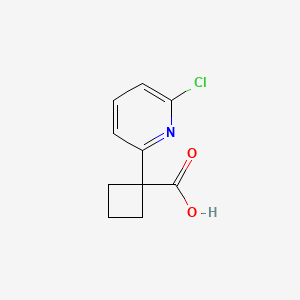

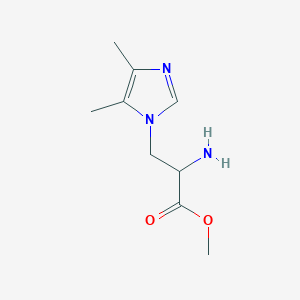
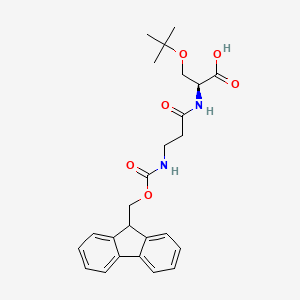
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
